3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
Description
Properties
IUPAC Name |
3-ethyl-1-methyl-1,4-diazepane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-6-8(12)10(2)5-4-7(11)9-6/h6H,3-5H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNNFGTDIJGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine and methylamine with a suitable diketone, followed by cyclization to form the diazepane ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : EMDB serves as a foundational compound in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including oxidation and reduction processes.
- Reactivity Studies : The compound undergoes substitution reactions due to the diazepane ring structure, allowing for the introduction of different functional groups.
2. Biology
- Enzyme Interactions : Research indicates that EMDB and its derivatives exhibit interactions with specific enzymes and receptors. For example, certain derivatives have been studied as inhibitors of human chymase, an enzyme involved in inflammatory responses.
- Biological Activity : The compound's potential biological activities are under investigation, particularly its implications in treating inflammatory conditions such as asthma.
3. Medicine
- Therapeutic Applications : Ongoing research aims to explore EMDB's potential as a therapeutic agent. Its derivatives are being evaluated for drug development aimed at various diseases due to their biological activity .
- Case Studies : Several studies have focused on the structure-activity relationship (SAR) of EMDB derivatives to enhance their efficacy as enzyme inhibitors. For instance, modifications to the compound have been shown to improve binding affinity towards target enzymes like chymase.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione and related compounds:
Key Observations:
Ring Size and Flexibility: The seven-membered diazepane ring in the target compound offers greater conformational flexibility compared to six-membered DKPs (e.g., albonoursin). This flexibility may influence binding to biological targets, such as viral proteases or enzymes . The benzodiazepine derivative () incorporates a fused benzene ring, enhancing aromatic interactions but reducing solubility compared to non-aromatic diazepanes .
Aromatic Substituents: Compounds with benzylidene groups (e.g., Compound 6) exhibit stronger antiviral activity, suggesting that conjugated systems may enhance target engagement. However, alkyl substituents could improve metabolic stability .
Synthetic Challenges: Diazepane-diones synthesized via BAL strategies face side reactions during cyclization, whereas DKPs from marine actinomycetes are isolated directly from natural sources, simplifying production .
Biological Activity
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
The compound features a diazepane ring with two carbonyl groups at positions 2 and 5, contributing to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Preliminary studies have shown that the compound possesses anticancer properties by inducing apoptosis in cancer cell lines. Mechanistic investigations reveal that it may inhibit specific signaling pathways involved in cell proliferation.
Case Study:
A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability upon treatment with varying concentrations of this compound. The IC50 value was determined to be approximately 25 µM.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Receptor Modulation : It potentially modulates receptor activity related to apoptosis and inflammation.
Research Findings
Recent literature highlights the compound's potential as a lead candidate for drug development:
- Antimicrobial Studies : Research published in PubMed Central emphasizes the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death .
- Anticancer Investigations : A comprehensive review in MDPI discusses the structural modifications of diazepane derivatives and their enhanced biological activities, including anti-cancer effects .
- Natural Product Derivatives : A study on antimicrobial natural products indicates that compounds similar to this compound derived from microorganisms also exhibit significant biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
